2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile is a heterocyclic compound that features a benzothiazole ring fused with a phenylpropanenitrile moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile typically involves the condensation of 2-aminobenzothiazole with benzaldehyde derivatives under basic conditions. The reaction is often carried out in ethanol with a catalytic amount of piperidine . Another common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as 2-aminobenzenethiol and benzaldehyde. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits bacterial enzymes critical for cell wall synthesis. In anticancer research, it targets and inhibits specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one: Known for its antibacterial properties.
2-(1,3-Benzothiazol-2-yl)phenyl-β-D-galactopyranoside: Used as a fluorescent dye.
N-(6-chlorobenzo[d]thiazol-2-yl)-N’-(1,3-thiazol-2-yl)urea: Exhibits significant pharmacological activities.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile stands out due to its unique combination of a benzothiazole ring and a phenylpropanenitrile moiety, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-12(15(19)11-6-2-1-3-7-11)16-18-13-8-4-5-9-14(13)20-16/h1-9,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMDTQIVYYCSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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